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molecular formula C9H10ClNO B3024667 3-(chloromethyl)-N-methylbenzamide CAS No. 123944-75-2

3-(chloromethyl)-N-methylbenzamide

Cat. No. B3024667
M. Wt: 183.63 g/mol
InChI Key: WYPCLKWDXUSOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187428B2

Procedure details

5 g (29.31 mmol) of 3-chloromethylbenzoic acid were suspended in 20 ml of abs. toluene, 5.23 g (43.96 mmol) of thionyl chloride were added dropwise and the mixture was stirred at 90° C. overnight. After cooling to RT, excess thionyl chloride and toluene were evaporated and the residue was dried under high vacuum for 1 h. Under argon, the residue was dissolved in 40 ml of abs. dichloromethane and cooled to 0° C., and 2.18 g (32.24 mmol) of methylamine hydrochloride were added. At 0° C., 7.58 g (58.62 mmol) of N,N-diisopropylethylamine were slowly added dropwise, and the reaction mixture was stirred at 0° C. for 15 min. 100 ml of dichloromethane were added, and the reaction mixture was washed three times with water and once with saturated aqueous sodium chloride solution. The organic phase was dried over sodium sulfate, filtered and concentrated using a rotary evaporator.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
7.58 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5.23 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].S(Cl)(Cl)=O.Cl.CN.[CH:19]([N:22](CC)C(C)C)(C)C>ClCCl.C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([C:6]([NH:22][CH3:19])=[O:7])[CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
7.58 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
5.23 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride and toluene were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum for 1 h
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
Under argon, the residue was dissolved in 40 ml of abs
TEMPERATURE
Type
TEMPERATURE
Details
dichloromethane and cooled to 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 15 min
Duration
15 min
WASH
Type
WASH
Details
the reaction mixture was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC=1C=C(C=CC1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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